Cas no 1824095-93-3 (7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine)

7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound featuring a thienopyrimidine core, functionalized with bromo and chloro substituents, along with an amine group at the 2-position. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromo and chloro groups enhance its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further derivatization. The amine group offers additional functionalization potential, facilitating the development of bioactive molecules. Its well-defined reactivity profile and stability under standard conditions make it a preferred choice for researchers designing novel thienopyrimidine-based compounds for medicinal chemistry and material science applications.
7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine structure
1824095-93-3 structure
Product Name:7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine
CAS No:1824095-93-3
MF:C6H3BrClN3S
MW:264.530117273331
CID:4817671
Update Time:2025-11-01

7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine
    • Inchi: 1S/C6H3BrClN3S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H,(H2,9,10,11)
    • InChI Key: WVTMUQHHMVABRV-UHFFFAOYSA-N
    • SMILES: BrC1=CSC2C(=NC(N)=NC=21)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 184
  • XLogP3: 2.6
  • Topological Polar Surface Area: 80

7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine
1824095-93-3 97%
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Additional information on 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine

Professional Introduction to 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine (CAS No. 1824095-93-3)

7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number CAS No. 1824095-93-3, belongs to the thienopyrimidine class, which is a well-known scaffold in drug discovery. The presence of both bromo and chloro substituents on the thienopyrimidine ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The thienopyrimidine core is a fused ring system consisting of a thiophene ring and a pyrimidine ring, which provides a rich chemical environment for interactions with biological targets. In recent years, there has been a growing interest in thienopyrimidine derivatives as they exhibit a wide range of pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. The specific arrangement of substituents on the ring can significantly influence the compound's biological activity, making it a promising candidate for further investigation.

One of the most compelling aspects of 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine is its potential as a building block for the development of novel therapeutic agents. The bromo and chloro groups are particularly useful for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry to construct complex molecular architectures. These reactions allow for the introduction of diverse functional groups at specific positions on the heterocyclic core, thereby tailoring the compound's pharmacological profile.

Recent studies have highlighted the importance of thienopyrimidine derivatives in addressing various diseases. For instance, research has demonstrated that certain thienopyrimidine compounds can inhibit kinases involved in cancer progression. The structural features of 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine, including its bromo and chloro substituents, make it an attractive starting point for designing inhibitors targeting these kinases. Additionally, the amine group at the 2-position provides a handle for further derivatization, allowing chemists to explore different chemical space and optimize potency and selectivity.

The synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine involves multi-step organic transformations that highlight the compound's synthetic versatility. The introduction of bromo and chloro substituents can be achieved through halogenation reactions, which are well-established in organic chemistry. These reactions can be performed under controlled conditions to ensure high regioselectivity and yield. Furthermore, the presence of these halogen atoms allows for subsequent transformations that can lead to the formation of more complex structures.

In the context of drug discovery, the ability to modify thienopyrimidine derivatives like 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine is crucial for developing lead compounds with improved pharmacokinetic properties. For example, modifications can be made to enhance solubility, reduce toxicity, or improve metabolic stability. These considerations are essential for translating promising hits into viable drug candidates. The flexibility offered by the bromo and chloro substituents makes this compound an invaluable tool in the chemist's arsenal.

The biological activity of 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine has been explored in several preclinical studies. These studies have shown that derivatives of this compound can exhibit potent activity against various targets, including enzymes and receptors involved in disease pathways. The amine group at the 2-position is particularly important for interactions with biological targets, as it can form hydrogen bonds or participate in other non-covalent interactions that modulate binding affinity.

The future prospects for 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine are vast due to its structural versatility and potential biological activity. Further research is needed to fully elucidate its pharmacological profile and explore its therapeutic potential. As synthetic methodologies continue to advance, new derivatives can be generated with tailored properties to address unmet medical needs. The combination of computational modeling and experimental validation will be crucial in guiding these efforts.

In conclusion, 7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine (CAS No. 1824095-93-3) represents an exciting opportunity in pharmaceutical chemistry. Its unique structural features and synthetic accessibility make it a valuable intermediate for developing novel therapeutic agents. With ongoing research efforts focused on optimizing its pharmacological properties and exploring new applications, this compound is poised to play a significant role in future drug discovery initiatives.

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